molecular formula C14H9NO6 B14398853 3-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-95-1

3-[(2-Nitrobenzoyl)oxy]benzoic acid

Cat. No.: B14398853
CAS No.: 89882-95-1
M. Wt: 287.22 g/mol
InChI Key: PEAAVHHLOKTQGR-UHFFFAOYSA-N
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Description

3-[(2-Nitrobenzoyl)oxy]benzoic acid is a benzoic acid derivative featuring a 2-nitrobenzoyloxy substituent at the 3-position of the aromatic ring. For instance, nitro-substituted benzoic acids are often explored for pharmaceutical and agrochemical applications due to their stability and reactivity .

Properties

CAS No.

89882-95-1

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

3-(2-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17)

InChI Key

PEAAVHHLOKTQGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .

Industrial Production Methods

Industrial production of 3-[(2-Nitrobenzoyl)oxy]benzoic acid often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Conversion to 3-aminobenzoic acid.

    Reduction: Formation of 3-hydroxybenzoic acid.

    Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.

Scientific Research Applications

3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzoyloxy group significantly influences molecular properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
3-[(2-Nitrobenzoyl)oxy]benzoic acid 2-Nitrobenzoyloxy C₁₄H₉NO₇ 303.23 High acidity, potential for drug synthesis Inferred
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) 3-(Chloromethyl)benzoyloxy C₁₅H₁₁ClO₅ 306.70 Immunomodulatory applications, nanotechnology carrier
3-[(2-Methylbenzyl)oxy]benzoic acid 2-Methylbenzyloxy C₁₅H₁₄O₃ 242.27 Irritant, used in synthetic intermediates
3-[(2-Fluorobenzyl)oxy]benzoic acid 2-Fluorobenzyloxy C₁₅H₁₁FO₃ 258.25 Enhanced reactivity for esterification/amide formation
2-[[3-[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid Complex halogenated substituent C₁₆H₁₀Cl₂F₄NO₃S 449.22 High toxicity, specialized agrochemical uses

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 3-[(2-Nitrobenzoyl)oxy]benzoic acid increases acidity compared to methyl or halogenated analogs, favoring reactions like nucleophilic substitution.
  • Halogen Effects: Chlorine and fluorine substituents enhance bioactivity and metabolic stability. For example, 3-CH2Cl shows promise in immunomodulation, while fluorinated analogs exhibit improved pharmacokinetics .
  • Complex Substituents : Compounds with multi-halogenated groups (e.g., dichlorofluoromethyl) demonstrate higher toxicity and niche applications in pesticides .

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